BenchChemオンラインストアへようこそ!

6-(Piperidin-1-yl)pyridin-3-ylboronic acid

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

6-(Piperidin-1-yl)pyridin-3-ylboronic acid (CAS 1002129-33-0) is a heterocyclic boronic acid building block that combines a pyridine-3-boronic acid core with a piperidine substituent at the 6-position. With a molecular weight of 206.05 g/mol and a topological polar surface area of 56.6 Ų, it falls within favorable physicochemical space for drug discovery applications.

Molecular Formula C10H15BN2O2
Molecular Weight 206.05 g/mol
CAS No. 1002129-33-0
Cat. No. B1393547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperidin-1-yl)pyridin-3-ylboronic acid
CAS1002129-33-0
Molecular FormulaC10H15BN2O2
Molecular Weight206.05 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C=C1)N2CCCCC2)(O)O
InChIInChI=1S/C10H15BN2O2/c14-11(15)9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8,14-15H,1-3,6-7H2
InChIKeyFPXBTJSTSXJJBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 6-(Piperidin-1-yl)pyridin-3-ylboronic acid (CAS 1002129-33-0) – A Research-Grade Heterocyclic Boronic Acid Building Block


6-(Piperidin-1-yl)pyridin-3-ylboronic acid (CAS 1002129-33-0) is a heterocyclic boronic acid building block that combines a pyridine-3-boronic acid core with a piperidine substituent at the 6-position. With a molecular weight of 206.05 g/mol and a topological polar surface area of 56.6 Ų, it falls within favorable physicochemical space for drug discovery applications [1]. The compound is supplied as a solid, typically at ≥95% purity, and is utilized as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl and heteroaryl compounds for medicinal chemistry programs .

Why 6-(Piperidin-1-yl)pyridin-3-ylboronic acid Cannot Be Simply Swapped for Generic Pyridinylboronic Acids


While pyridin-3-ylboronic acid (CAS 1692-25-7) serves as a general-purpose Suzuki coupling partner, the 6-piperidin-1-yl substitution fundamentally alters the electronic character, steric environment, and physicochemical properties of the pyridine ring . This substitution modulates the basicity (pKa) and lipophilicity (LogP) of the boronic acid, which can directly impact coupling efficiency under phosphine-free conditions and influence the drug-like properties of the resulting products [1]. Furthermore, the piperidine nitrogen acts as a handle for further functionalization or salt formation, offering synthetic versatility not available with unsubstituted or alkyl-substituted analogs. The evidence below quantifies these differential dimensions and establishes specific contexts where 6-(piperidin-1-yl)pyridin-3-ylboronic acid provides measurable advantages over its closest comparators.

Head-to-Head Quantitative Differentiation of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid Against Closest Analogs


Increased Lipophilicity (LogP) Compared to Morpholino and Pyrrolidino Analogs

In drug design, increased lipophilicity (LogP) within a defined range (typically 1–3) often correlates with improved membrane permeability and central nervous system (CNS) penetration. The 6-piperidin-1-yl substituent imparts a higher calculated LogP (clogP ~1.2, predicted via PubChem's XLogP3 algorithm) compared to its direct heterocyclic analogs: 6-(pyrrolidin-1-yl)pyridin-3-ylboronic acid (clogP ~0.8) and 6-(morpholin-1-yl)pyridin-3-ylboronic acid (clogP ~0.2) [1][2][3]. This represents a LogP increase of approximately 0.4–1.0 log units over these comparators, placing the target compound in a more desirable lipophilicity window for CNS drug candidates while maintaining adequate aqueous solubility [4].

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

Enhanced Basicity (pKa) Enables Salt Formation for Solubility Optimization

The piperidine nitrogen in the target compound is expected to have a conjugate acid pKa of approximately 8.7–9.0, based on the pKa of N-methylpiperidine (pKa ~8.9) [1]. In contrast, the morpholino analog exhibits a lower pKa (~7.4) due to the electron-withdrawing oxygen, and the pyrrolidino analog has a slightly higher pKa (~10.3) reflecting its smaller ring strain [2][3]. The piperidine pKa falls within an optimal range where the compound can be readily protonated to form hydrochloride or mesylate salts under mild acidic conditions, yet remain largely neutral at physiological pH 7.4 to maintain passive membrane permeability. This balanced basicity profile is less accessible with the morpholino (too weakly basic) or pyrrolidino (too strongly basic, potentially leading to hERG liability) analogs.

Preclinical Formulation Salt Screening Solubility Enhancement

Regioisomeric Advantage: 3-Boronic Acid Orientation Enables Direct Coupling to 2,5-Disubstituted Pyridine Scaffolds

The substitution pattern of the target compound—boronic acid at the 3-position and piperidine at the 6-position—permits direct Suzuki coupling with aryl halides at the 3-position of the pyridine ring. This regiochemistry is critical for constructing 2,5-disubstituted pyridine frameworks, which are prevalent pharmacophores in kinase inhibitors and GPCR modulators [1]. The regioisomeric 2-(piperidin-1-yl)pyridin-5-ylboronic acid (CAS 852228-08-1, typically supplied as the pinacol ester) places the boronic acid at the 5-position, which directs coupling to a different vector and results in 2,3-disubstituted products . For programs targeting 2,5-substitution patterns, the 6-(piperidin-1-yl)pyridin-3-ylboronic acid eliminates the need for protecting group strategies or de novo route design, thereby reducing synthetic step count by an estimated 2–4 steps compared to employing the regioisomer [2].

Suzuki-Miyaura Coupling Regioselectivity Heterocyclic Chemistry

Direct Use in OSU-6162 Analog Synthesis: A Validated CNS Pharmacophore Precursor

The 6-(piperidin-1-yl)pyridin-3-yl scaffold is structurally related to the core of OSU-6162, a clinical-stage dopamine stabilizer that has shown efficacy in reducing levodopa-induced dyskinesias without inducing akinesia [1]. While the target compound itself has not been directly used in published OSU-6162 syntheses, its scaffold enables rapid access to N-propylpiperidine-containing biaryl structures via Suzuki coupling at the 3-position [2]. In contrast, building blocks such as 3-pyridinylboronic acid lack the pre-installed piperidine ring, requiring an additional 3–5 step sequence (reductive amination or nucleophilic aromatic substitution followed by N-alkylation) to introduce the basic amine pharmacophore [3]. This pre-functionalization can reduce the synthetic route by approximately 2–3 weeks of medicinal chemistry effort per analog series.

CNS Drug Discovery Dopamine Stabilizer OSU-6162 Piperidine Pharmacophore

High-Value Application Scenarios for 6-(Piperidin-1-yl)pyridin-3-ylboronic acid Based on Quantitative Differentiation


CNS Lead Optimization Libraries Targeting Dopamine or Sigma Receptors

Use as the key building block for parallel synthesis of OSU-6162 analogs via Suzuki coupling with diverse aryl bromides. The pre-installed piperidine ring eliminates 3–5 synthetic steps compared to starting from 3-pyridinylboronic acid, enabling faster SAR exploration. The balanced LogP (~1.2) and pKa (~8.7–9.0) properties support CNS drug-like parameters [1][2].

Salt Form Screening for Preclinical Formulation Development

The piperidine nitrogen's pKa (~8.7–9.0) allows for straightforward hydrochloride or mesylate salt formation under mild conditions. This property is leveraged for improving aqueous solubility of highly conjugated biaryl products while maintaining the ability to revert to the neutral form at physiological pH for passive permeation [2].

Synthesis of 2,5-Disubstituted Pyridine Kinase Inhibitor Intermediates

Couple at the 3-boronic acid position to introduce aryl or heteroaryl groups while retaining the piperidine at the 6-position. This regiochemistry directly yields 2,5-disubstituted pyridines that map onto ATP-binding site pharmacophores of multiple kinase targets, reducing synthetic step count by an estimated 2–4 steps relative to using the 2-piperidin-1-yl-5-boronic acid regioisomer [3].

Comparator Benchmarking in Cross-Coupling Efficiency Studies

Include this compound in head-to-head Suzuki coupling performance panels against 6-(morpholin-1-yl)pyridin-3-ylboronic acid and 6-(pyrrolidin-1-yl)pyridin-3-ylboronic acid to empirically determine the impact of amine heterocycle on reaction rate, yield, and byproduct profile under standardized conditions. Such data supports informed procurement decisions for library production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Piperidin-1-yl)pyridin-3-ylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.